2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide
Description
Properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-30-19-5-3-2-4-16(19)12-13-24-21(29)14-31-22-26-25-20-11-10-18(27-28(20)22)15-6-8-17(23)9-7-15/h2-11H,12-14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCAHMAMSDZHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a triazolopyridazine core, a fluorophenyl group, and a methoxyphenethyl moiety. Its chemical formula is C_{16}H_{17}F_{N}_{6}O_{2}S, with a molecular weight of approximately 358.41 g/mol. The presence of the fluorophenyl group is significant for enhancing the compound's lipophilicity and biological activity.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The triazolopyridazine structure is known for its potential to inhibit specific enzymes or receptors involved in disease processes. The fluorine atom may enhance binding affinity through hydrophobic interactions, while the methoxy group can improve solubility and stability.
Antitumor Activity
Recent studies have indicated that derivatives of triazolopyridazine compounds exhibit significant antitumor properties. For instance, compounds similar to the one have shown promising activity against various cancer cell lines, including breast and colon cancer cells. One study reported that certain derivatives had IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 6.2 |
| Similar Derivative | T47D (Breast Cancer) | 27.3 |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties exhibited by this compound. Research has shown that triazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). These effects suggest a potential therapeutic application in treating inflammatory diseases .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar triazole-based compounds have yielded positive results. These compounds have demonstrated efficacy against various bacterial strains, potentially offering new avenues for antibiotic development .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of several triazole derivatives on breast cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity.
- Inflammation Model : In an animal model of inflammation, administration of triazole derivatives resulted in reduced swelling and lower levels of inflammatory markers compared to controls.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent-Driven Property Variations
R6 Position
- 4-Fluorophenyl (Target) : Introduces moderate lipophilicity (logP ~3.1 predicted) and electron-withdrawing effects, enhancing metabolic stability compared to alkyl substituents.
- 4-Ethoxyphenyl (Analogue ) : The ethoxy group increases logP (~3.8 predicted) and may reduce aqueous solubility but improve membrane permeability.
Acetamide Substituent
- N-(4-Fluorophenyl) (Analogue ) : Simpler structure with lower molecular weight (MW: ~425 vs. ~470 for the target), possibly favoring faster systemic clearance.
Research Findings and Implications
Pharmacological Potential
- The triazolopyridazine core mimics ATP-binding motifs in kinases.
- The 4-fluorophenyl group may enhance affinity for hydrophobic kinase pockets, as seen in analogues targeting EGFR or VEGFR .
Metabolic Stability
- Methoxy vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
